N-ethyl-2-fluoro-N-phenylbenzamide
Description
N-Ethyl-2-fluoro-N-phenylbenzamide is a fluorinated benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a fluorine atom at the ortho position of the benzoyl ring. This structural motif is significant in medicinal and agrochemical research due to fluorine’s ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability .
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-ethyl-2-fluoro-N-phenylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2H2,1H3 |
InChI Key |
NJRSSFXFOQBREZ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Fluorine Position : Ortho-fluorination (as in the target compound) introduces steric constraints and may influence hydrogen-bonding networks compared to para- or meta-fluorinated analogs .
- N-Substitution: Ethyl groups (vs.
Physicochemical and Interaction Profiles
Hydrogen Bonding and Crystallography
- N-(2,4-Difluorophenyl)-2-fluorobenzamide (): Exhibits NH···F hydrogen bonding (2.86 Å), stabilizing crystal packing. The ortho-F on the benzoyl ring participates in weak intermolecular interactions .
- N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Fluorine atoms engage in C-F···π interactions, altering supramolecular assembly compared to mono-fluorinated analogs .
- Target Compound: Predicted to form weaker hydrogen bonds due to ethyl substitution, which may reduce NH donor capacity.
Preparation Methods
Retrosynthetic Analysis
Disconnection of N-ethyl-2-fluoro-N-phenylbenzamide reveals two plausible precursors:
Critical Challenges
-
Regioselective Fluorination : Introducing fluorine at the ortho position without para byproducts.
-
N-Alkylation Specificity : Avoiding over-alkylation of the amine to prevent quaternary ammonium salts.
-
Steric Hindrance : Bulky N-ethyl and N-phenyl groups may slow acyl chloride reactivity.
Acyl Chloride Mediated Synthesis
Reaction Protocol
The most direct method involves reacting 2-fluorobenzoyl chloride with N-ethylaniline in anhydrous conditions:
Step 1: Synthesis of 2-Fluorobenzoyl Chloride
2-Fluorobenzoic acid (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) and catalytic DMF (0.1 equiv) in dichloromethane (DCM) at 0–5°C. The mixture warms to room temperature, with gas evolution (CO₂, HCl) monitored until completion (3–4 h).
Step 2: Amidation with N-Ethylaniline
The acyl chloride is added dropwise to a solution of N-ethylaniline (1.1 equiv) and pyridine (2.0 equiv) in ethyl acetate. After stirring for 12–16 h at 25–40°C, the product is isolated via sequential washes (10% HCl, NaOH, brine) and recrystallized from ethanol/water.
Table 1: Optimization of Acyl Chloride Method
Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine neutralizes HCl, shifting equilibrium toward product formation. Steric effects from the ethyl and phenyl groups necessitate prolonged reaction times compared to less hindered amides.
Coupling Reagent-Based Methods
DIC/HOBt Activation
For substrates sensitive to acyl chlorides, 2-fluorobenzoic acid is activated using N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt):
Procedure
-
2-Fluorobenzoic acid (1.0 equiv), DIC (1.5 equiv), and HOBt (1.5 equiv) are stirred in DCM at 0°C for 30 min.
-
N-Ethylaniline (1.2 equiv) is added, and the mixture reacts at 25°C for 12 h.
-
Purification via silica chromatography (hexane:ethyl acetate = 3:2) affords the product in 65% yield.
Advantages
-
Avoids corrosive acyl chlorides.
-
Suitable for acid-sensitive substrates.
Transamidation Approaches
Metal-Free Primary Amide Conversion
A patent by describes transamidation of tertiary amides using ammonia, which could adapt to this compound synthesis:
Protocol
-
React N-Ethyl-N-phenyl-2-fluorobenzamide (1.0 equiv) with ammonium acetate (3.0 equiv) in toluene at 80°C for 8 h.
-
Despite being designed for primary amides, this method highlights the feasibility of amine exchange under mild conditions.
Limitations
-
Low yields (∼30%) for tertiary amides.
-
Requires excess ammonia source.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.8–7.2 (m, aromatic H), 3.6 (q, J = 7.2 Hz, NCH₂CH₃), 1.4 (t, J = 7.2 Hz, CH₃).
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Acyl Chloride | 75 | 95 | High | Low |
| DIC/HOBt | 65 | 90 | Moderate | High |
| Transamidation | 30 | 80 | Low | Moderate |
Challenges and Optimization Strategies
Byproduct Formation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
